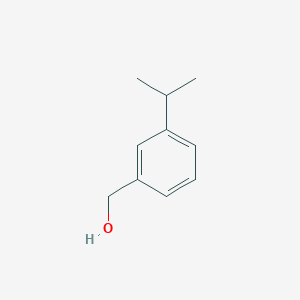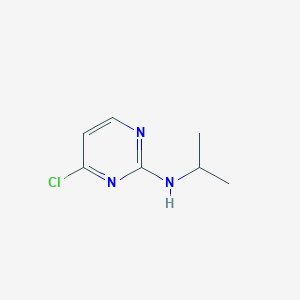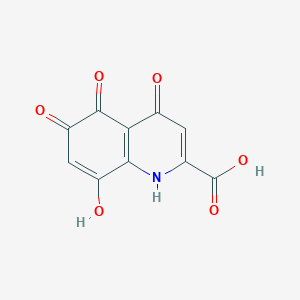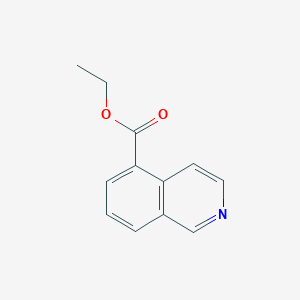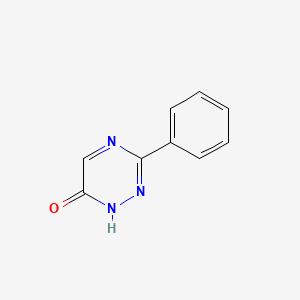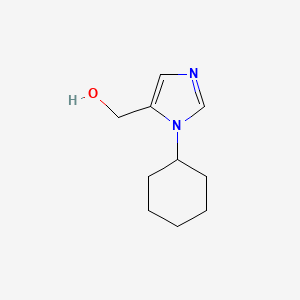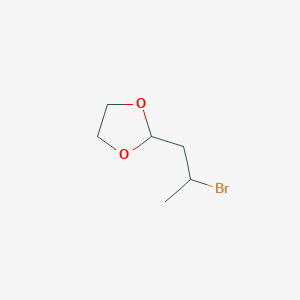
2-(2-Bromopropyl)-1,3-dioxolane
描述
“2-(2-Bromopropyl)-1,3-dioxolane” is likely a brominated organic compound. It probably contains a dioxolane group (a cyclic ether with the formula (CH2)2O2CH2) and a bromopropyl group (a three-carbon chain with a bromine atom attached) .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromopropyl)-1,3-dioxolane” are not available, brominated compounds are often synthesized by reacting the corresponding alcohol with a brominating agent .Molecular Structure Analysis
The molecular structure of “2-(2-Bromopropyl)-1,3-dioxolane” would likely include a three-carbon chain attached to a bromine atom and a dioxolane ring .Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions, including substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromopropyl)-1,3-dioxolane” would depend on its specific structure. Brominated compounds are often dense, colorless liquids .科学研究应用
-
Benzene, (2-bromopropyl)- : This compound is similar to “2-(2-Bromopropyl)-1,3-dioxolane”. It has a molecular weight of 199.088 and its CAS Registry Number is 2114-39-8 . It’s used in various scientific fields, particularly in organic chemistry for the synthesis of other compounds .
-
2-Bromopropionyl bromide : This compound is used in the preparation of cellulose macroinitiator through direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It’s also used to prepare 3-(2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly (3-hexylthiophene) . Furthermore, it’s used as a macroinitiator for atom transfer radical polymerization of acrylates .
-
2-Bromopropane : Also known as isopropyl bromide and 2-propyl bromide, this halogenated hydrocarbon is used for introducing the isopropyl functional group in organic synthesis . It’s prepared by heating isopropanol with hydrobromic acid .
-
(2S)-2-bromopropyl propanoate : This compound has a molecular weight of 195.05434 g/mol. It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
-
2-Bromopropane : Also known as isopropyl bromide and 2-propyl bromide, this halogenated hydrocarbon is used for introducing the isopropyl functional group in organic synthesis . It’s prepared by heating isopropanol with hydrobromic acid .
-
(?)-[®-2-Bromopropyl]benzene : The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
-
(2S)-2-bromopropyl propanoate : This compound has a molecular weight of 195.05434 g/mol. It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
-
2-Bromopropane : Also known as isopropyl bromide and 2-propyl bromide, this halogenated hydrocarbon is used for introducing the isopropyl functional group in organic synthesis . It’s prepared by heating isopropanol with hydrobromic acid .
-
(?)-[®-2-Bromopropyl]benzene : The exact applications of this compound are not specified, but it’s likely used in organic synthesis given its structure .
安全和危害
未来方向
属性
IUPAC Name |
2-(2-bromopropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6-8-2-3-9-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIWPLUCPRZQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620093 | |
| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopropyl)-1,3-dioxolane | |
CAS RN |
106334-26-3 | |
| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromopropyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

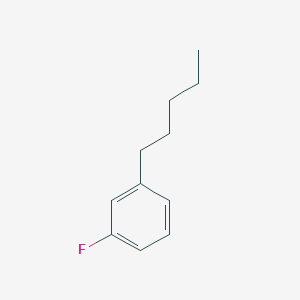
![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)
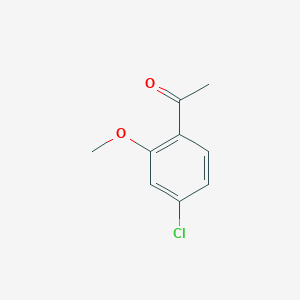
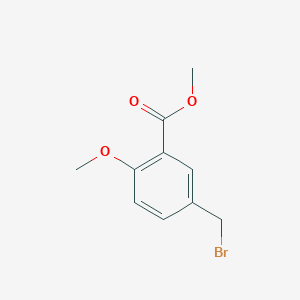
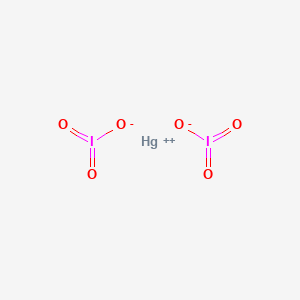
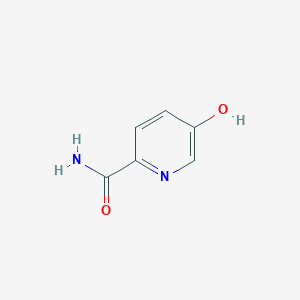
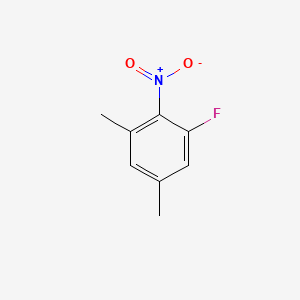
![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)
